Methylecgonidine

Catalog No.
S570400
CAS No.
43021-26-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylecgonidine

CAS Number

43021-26-7

Product Name

Methylecgonidine

IUPAC Name

methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1

InChI Key

MPSNEAHFGOEKBI-VXNVDRBHSA-N

SMILES

CN1C2CCC1C(=CC2)C(=O)OC

Synonyms

anhydroecgonine methyl ester, anhydromethylecgonine, methylecgonidine

Canonical SMILES

CN1C2CCC1C(=CC2)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC

The exact mass of the compound Methylecgonidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylecgonidine (also known as anhydroecgonine methyl ester or AEME) is a tropane alkaloid and the principal pyrolytic product formed when cocaine base is volatilized at temperatures above 160 °C [1]. In commercial procurement and analytical workflows, it is primarily sourced as a definitive forensic reference standard to identify crack cocaine inhalation, distinguishing it from other administration routes [2]. Beyond its role as an analytical biomarker, methylecgonidine possesses a distinct pharmacological profile as a muscarinic receptor agonist, making it a critical reagent for in vitro cardiotoxicity modeling, and serves as a rigid bicyclic precursor for the synthesis of phenyltropane-based dopamine reuptake inhibitors[1].

Substituting methylecgonidine with generic cocaine metabolites, such as benzoylecgonine (BE) or ecgonine methyl ester (EME), critically undermines both forensic and pharmacological workflows [1]. In toxicological screening, BE and EME are produced via universal chemical and enzymatic hydrolysis regardless of how the drug was administered, meaning they cannot legally or scientifically prove pyrolytic inhalation [1]. From a pharmacological perspective, the parent compound cocaine functions primarily as a monoamine reuptake inhibitor, whereas methylecgonidine acts directly on muscarinic acetylcholine receptors (M1/M2/M3) [2]. Consequently, utilizing cocaine or standard metabolites as proxies in cardiopulmonary toxicity assays fails to replicate the specific cholinergic apoptosis and hemodynamic depression induced exclusively by this pyrolyzate [2].

Forensic Specificity: Pyrolytic Biomarker vs. Enzymatic Metabolites

In forensic urine and postmortem analyses, methylecgonidine serves as an exclusive marker for smoked cocaine, unlike benzoylecgonine (BE) which is a universal metabolite. While BE is excreted over 2-3 days and reaches high concentrations (e.g., median 6768 μg/L in postmortem urine), methylecgonidine is specifically detected only following pyrolysis, with postmortem urine concentrations typically ranging up to 2030 μg/L[1]. Its detection definitively rules out intranasal or intravenous administration routes [1].

Evidence DimensionOrigin and specificity for smoked administration
Target Compound DataMethylecgonidine: Exclusively formed via pyrolysis (>160 °C); specific to smoked crack
Comparator Or BaselineBenzoylecgonine (BE): Formed via universal chemical/enzymatic hydrolysis; cannot distinguish route
Quantified Difference100% specificity for pyrolytic origin vs. generic metabolic origin
ConditionsPostmortem urine and toxicological screening

Procurement of methylecgonidine reference standards is mandatory for forensic laboratories needing to legally or clinically differentiate crack cocaine smoking from powder cocaine use.

Pre-Analytical Handling: Robust Matrix Stability vs. Cocaine

In pre-analytical laboratory handling, methylecgonidine demonstrates robust chemical stability in biological matrices, overcoming the rapid degradation issues associated with the parent drug. While cocaine undergoes continuous in vitro hydrolysis into benzoylecgonine depending on temperature and storage duration, methylecgonidine concentrations remain entirely stable in unpreserved human urine specimens stored under refrigeration or freezing at pH 6.0 for up to 30 days[1].

Evidence DimensionIn vitro stability in human urine (30 days, pH 6.0)
Target Compound DataMethylecgonidine: 100% stable baseline concentration
Comparator Or BaselineCocaine: Rapid and continuous hydrolytic degradation
Quantified DifferenceStable analytical target vs. time-dependent degradation
ConditionsHuman urine stored at 4 °C or -20 °C for 30 days

Procuring methylecgonidine reference standards ensures reliable, reproducible quantification in forensic workflows, even for backlogged or historically stored samples.

Receptor Pharmacology: Potent M2 Muscarinic Activation

Unlike cocaine, which primarily acts on monoamine transporters, methylecgonidine is a potent muscarinic receptor agonist. In cultured human embryonic lung (HEL299) cells expressing M2 receptors, 1 μM of methylecgonidine induced a 7.8-fold increase in cyclic GMP production [1]. In contrast, 1 μM of cocaine produced only a 3.1-fold increase, and the standard muscarinic agonist carbachol produced a 3.6-fold increase [1]. This confirms methylecgonidine's distinct cholinergic toxicity profile.

Evidence DimensionCyclic GMP production (M2 receptor activation)
Target Compound DataMethylecgonidine (1 μM): 7.8-fold increase
Comparator Or BaselineCocaine (1 μM): 3.1-fold increase; Carbachol (1 μM): 3.6-fold increase
Quantified Difference2.5x greater cGMP production than cocaine; 2.1x greater than carbachol
ConditionsCultured human embryonic lung (HEL299) cells, 24 h incubation

Researchers investigating the specific pulmonary and cardiovascular toxicities of crack cocaine must procure methylecgonidine to accurately model its distinct cholinergic mechanism.

Pharmacokinetics: Rapid Clearance for Recent-Use Estimation

Methylecgonidine exhibits a highly rapid pharmacokinetic clearance profile, making it highly suited for pinpointing the exact timeframe of drug exposure. In vivo studies demonstrate that methylecgonidine has a short blood half-life of 18 to 21 minutes, after which it is hydrolyzed to ecgonidine, which has a half-life of 94 to 137 minutes [1]. This rapid clearance contrasts sharply with benzoylecgonine, which persists for days [1].

Evidence DimensionBlood half-life (t1/2)
Target Compound DataMethylecgonidine: 18–21 minutes
Comparator Or BaselineEcgonidine: 94–137 minutes
Quantified Difference~5x faster clearance than its primary metabolite
ConditionsIn vivo intravenous administration (sheep model), GC-MS assay

Toxicologists use the ratio of methylecgonidine to ecgonidine to precisely estimate the time elapsed since crack cocaine inhalation.

Forensic GC-MS/LC-MS Route-of-Administration Testing

Because methylecgonidine is exclusively formed via pyrolysis and demonstrates robust matrix stability, it is the primary analytical reference standard for forensic laboratories. It is utilized in GC-MS and LC-MS workflows to legally and clinically prove crack cocaine inhalation, a determination that cannot be made using universal metabolites like benzoylecgonine[1].

Cholinergic Cardiopulmonary Toxicity Modeling

Given its potent M2 muscarinic receptor agonism—yielding 2.5x greater cGMP production than cocaine—methylecgonidine is procured for cellular and in vivo assays studying drug-induced hemodynamic depression, airway smooth muscle alteration, and cellular apoptosis, isolating the effects of the pyrolyzate from the parent drug [2].

Time-Course Estimation in Clinical Toxicology

Due to its exceptionally short half-life of 18–21 minutes compared to its longer-lasting metabolite ecgonidine, methylecgonidine is used in pharmacokinetic studies to establish precise timelines of recent drug exposure, providing higher temporal resolution than traditional cocaine screening[3].

Physical Description

Mesylate: White solid; [Sigma-Aldrich MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

UNII

58C337KP3E

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50373-10-9

Wikipedia

Methylecgonidine

Dates

Last modified: 08-15-2023

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